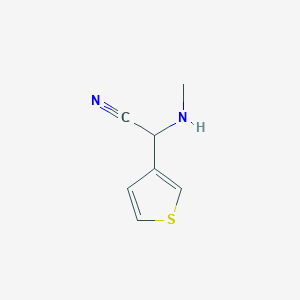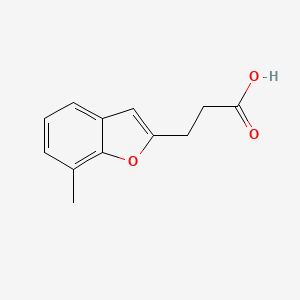![molecular formula C27H18ClN5OS B12128168 (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128168.png)
(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule featuring a unique combination of pyrazole, thiazole, and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole and thiazole intermediates, which are then coupled under specific conditions to form the final product.
-
Preparation of Pyrazole Intermediate
Starting Materials: 4-chlorobenzaldehyde and phenylhydrazine.
Reaction: Condensation reaction to form 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole.
Conditions: Reflux in ethanol with catalytic acid.
-
Preparation of Thiazole Intermediate
Starting Materials: 2-methylbenzaldehyde and thiosemicarbazide.
Reaction: Cyclization reaction to form 2-(2-methylphenyl)thiazole.
-
Coupling Reaction
Starting Materials: 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole and 2-(2-methylphenyl)thiazole.
Reaction: Aldol condensation to form the final product.
Conditions: Base-catalyzed reaction in ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings.
Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Conditions: Aqueous or organic solvents, often under reflux.
-
Reduction: : Reduction reactions can target the double bonds or the aromatic rings.
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Conditions: Typically performed in anhydrous solvents like THF or ether.
-
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Conditions: Vary depending on the specific substitution reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully saturated compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as a building block for more complex molecules.
Biology
Antimicrobial Activity: Exhibits potential as an antimicrobial agent against various pathogens.
Enzyme Inhibition: Can inhibit specific enzymes, making it a candidate for drug development.
Medicine
Anti-inflammatory: Potential use in developing anti-inflammatory drugs.
Cancer Research: Investigated for its cytotoxic effects on cancer cells.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For instance, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it might induce apoptosis in cancer cells by interacting with specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or potency in its applications.
(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one , covering its synthesis, reactions, applications, and mechanisms of action
Properties
Molecular Formula |
C27H18ClN5OS |
|---|---|
Molecular Weight |
496.0 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C27H18ClN5OS/c1-17-7-5-6-10-22(17)25-29-27-33(31-25)26(34)23(35-27)15-19-16-32(21-8-3-2-4-9-21)30-24(19)18-11-13-20(28)14-12-18/h2-16H,1H3/b23-15- |
InChI Key |
APYWKBHDADWHDN-HAHDFKILSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6)/SC3=N2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6)SC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12128085.png)

![3-(3-Phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,2,4]triazol-4-ylamine](/img/structure/B12128090.png)



![2,5-dichloro-N-{3-[(1-phenylethyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12128112.png)

![Ethyl {2-[(propylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B12128129.png)

![2-Propanol, 1-amino-3-[(2-furanylmethyl)thio]-](/img/structure/B12128146.png)
![6-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12128152.png)


